![molecular formula C14H8ClFN2OS B2392014 3-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide CAS No. 476297-64-0](/img/structure/B2392014.png)
3-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
The compound “3-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide” is a benzothiazole derivative . Benzothiazole derivatives are well-known heterocyclic compounds among organic and medicinal chemists . They have been reported to exhibit various biological activities, including anti-inflammatory, antimicrobial, anti-tubercular, carbonic anhydrase inhibitors, local anaesthetics, anthelmintic, anticonvulsant, and hypoglycemic activity .
Synthesis Analysis
The synthesis of benzothiazole derivatives, including “3-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of “3-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide” includes a benzothiazole ring, which is a bicyclic compound made up of benzene and thiazole rings . The compound also contains a fluorine atom and a chlorine atom .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “3-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide” include the treatment of fluorochloroaniline with KSCN in the presence of bromine in glacial acetic acid and ammonia to get 2-amino-6-fluoro-7-chloro-(1,3)-benzothiazole . This is then treated with anthranillic acid in the presence of dry pyridine to get 2-amino-N-(6-fluoro-7-chloro-(1,3)-benzothiazol-2-yl) benzamide .Scientific Research Applications
Antibacterial Activity
N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives, which are structurally similar to 3-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide, have been synthesized and tested for their antibacterial activity . One of the compounds showed antibacterial effect against Staphylococcus aureus .
Antimicrobial Drug Development
The advancement of antimicrobial drugs is a challenging problem for research scientists around the globe . The design and development of new drugs with potential antimicrobial activity are needed . A basic pharmacologically active structure could be altered by substituting different functional groups such as amide, imide, and/or alkyl groups that could improve the antimicrobial activity .
Anti-tubercular Compounds
Benzothiazole based anti-tubercular compounds have been synthesized and their in vitro and in vivo activity have been studied . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs . The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .
Synthesis of Paliperidone
6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole is an important intermediate product in the synthesis of paliperidone , which is the primary active metabolite of the older antipsychotic risperidone .
Inhibitors of Acetylcholinesterase (AChE)
N-benzylpiperidine benzisoxazole derivatives are selective inhibitors of the enzyme acetylcholinesterase (AChE), which are used for the treatment of Alzheimer’s disease .
Anti-inflammatory and Analgesic Activities
Among the derivatives, compounds showed anti-inflammatory and analgesic activities .
Future Directions
The future directions for the research on “3-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide” and other benzothiazole derivatives include further studies on their biological activities and the development of new methods for their synthesis . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs . The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .
Mechanism of Action
Target of Action
Benzothiazole derivatives have been discussed in the context of anti-tubercular compounds . These compounds have been shown to have significant activity against Mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the target organism . The inhibitory concentrations of these molecules have been compared with standard reference drugs .
Biochemical Pathways
Benzothiazole derivatives have been associated with anti-tubercular activity
Result of Action
Benzothiazole derivatives have been shown to exhibit significant activity againstMycobacterium tuberculosis .
properties
IUPAC Name |
3-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClFN2OS/c15-9-3-1-2-8(6-9)13(19)18-14-17-11-5-4-10(16)7-12(11)20-14/h1-7H,(H,17,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKFPEYSHCXWTNF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=NC3=C(S2)C=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClFN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide |
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